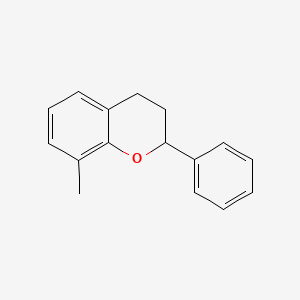

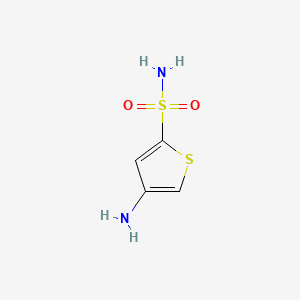

![molecular formula C9H11NO4 B579212 Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] CAS No. 18683-98-2](/img/structure/B579212.png)

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H]

Vue d'ensemble

Description

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound plays a crucial role in the biosynthesis of catecholamines and is widely studied for its applications in medicine, particularly in the treatment of Parkinson’s disease .

Applications De Recherche Scientifique

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] has numerous scientific research applications. In medicine, it is used as a therapeutic agent for the treatment of Parkinson’s disease and dopamine-responsive dystonia. It serves as a precursor to dopamine, which helps alleviate the symptoms of these neurological disorders . In chemistry, this compound is studied for its role in the synthesis of catecholamines and other biologically active molecules . Additionally, it is used in the study of plant metabolism and signaling, where it acts as a precursor to various alkaloids and pigments .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of chiral phenomena is not only of great significance to research fields such as catalysis, synthesis, and separation, but also has important scientific and practical value to other scientific fields such as life science, pharmaceutical science, and material science . This study provides a simple pathway for the fabrication of biomimetic polymeric materials with enhanced physicochemical properties by controlling the chirality of monomers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can be achieved through various methods. One common approach involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. This enzymatic reaction converts L-tyrosine to L-3,4-dihydroxyphenylalanine under mild conditions . Another method involves the use of microbial fermentation, where microorganisms such as Erwinia herbicola are employed to produce L-3,4-dihydroxyphenylalanine from catechol .

Industrial Production Methods: Industrial production of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] often involves biotechnological approaches. Microbial fermentation using genetically engineered microorganisms with tyrosinase activity is a widely used method. This process is advantageous due to its high yield and enantioselectivity . Additionally, electroenzymatic conversion systems have been developed to enhance the efficiency of production .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] undergoes various chemical reactions, including oxidation, reduction, and polymerization. Oxidation of this compound can lead to the formation of dopamine, which is further oxidized to norepinephrine and epinephrine .

Common Reagents and Conditions: Common reagents used in the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include tyrosinase and other oxidizing agents. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed: The major products formed from the oxidation of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] include dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in the central nervous system and are essential for various physiological functions .

Comparaison Avec Des Composés Similaires

Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] is unique due to its role as a direct precursor to dopamine. Similar compounds include L-tyrosine, which is a precursor to Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H], and dopamine itself. Unlike L-tyrosine, Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] can cross the blood-brain barrier, making it more effective in increasing dopamine levels in the brain . Another similar compound is 3,4-dihydroxyphenethylamine (dopamine), which is the immediate product of Dihydroxyphenylalanine, L-3,4-[ring 2,5,6-3H] oxidation .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxy-2,5,6-tritritiophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1T,2T,4T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UGLAPBRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[3H])O)O)[3H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303586 | |

| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18683-98-2 | |

| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18683-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tyrosine-2,3,6-t3, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

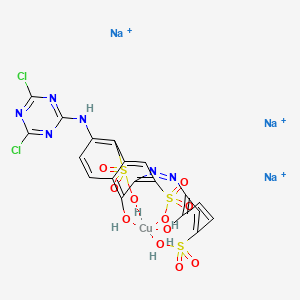

![[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B579130.png)

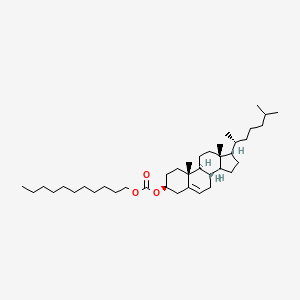

![dialuminium tris[2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate]](/img/new.no-structure.jpg)

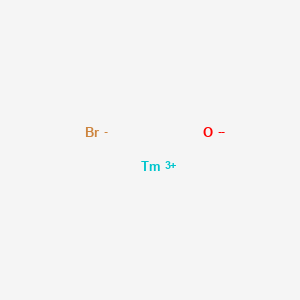

![spiro[4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c][1,3]oxazine-1,1'-cyclopentane]](/img/structure/B579135.png)

![Cyclopenta[b]thiazolo[4,5-e]indole](/img/structure/B579145.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)